4-Methylsulfanyl-2-ureido-buttersäure

Übersicht

Beschreibung

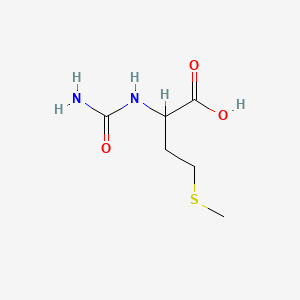

4-Methylsulfanyl-2-ureido-butyric acid is an organic compound with the molecular formula C6H12N2O3S and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of a methylsulfanyl group attached to a butyric acid backbone, with an additional ureido group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

4-Methylsulfanyl-2-ureido-butyric acid serves as a precursor in various metabolic pathways. It is involved in the synthesis of methionine derivatives, which are crucial for protein synthesis and various metabolic functions in organisms. Research indicates that it can influence apoptosis in certain cell lines, highlighting its potential role in cancer research .

Agricultural Uses

In animal nutrition, particularly in poultry, this compound has been studied as a safe and effective precursor for L-methionine. A study demonstrated that it exhibits comparable bioefficacy to other methionine sources when included in diets for chicks, promoting growth and health . This application is significant for improving feed efficiency and reducing the environmental impact of livestock production.

Cosmetic Formulations

The compound's unique properties make it suitable for cosmetic applications. Its ability to act as a stabilizer and emulsifier allows it to enhance the texture and efficacy of skincare products. Research has shown that formulations containing this compound can improve skin hydration and overall product stability, making it valuable in the development of topical products .

Data Tables

| Application Area | Specific Use Case | Findings/Impact |

|---|---|---|

| Biochemistry | Precursor for methionine derivatives | Influences apoptosis; potential cancer research tool |

| Animal Nutrition | Methionine source in poultry diets | Comparable bioefficacy to traditional sources |

| Cosmetics | Stabilizer and emulsifier in skincare products | Enhances hydration and stability of formulations |

Case Study 1: Poultry Nutrition

A study investigated the relative bioefficacy of various methionine precursors, including 4-methylsulfanyl-2-ureido-butyric acid, in chicks fed a methionine-deficient diet. The results indicated that this compound provided a bioefficacy value of approximately 92.5%, demonstrating its effectiveness as a dietary supplement .

Case Study 2: Cosmetic Efficacy

In a formulation development study, researchers utilized 4-methylsulfanyl-2-ureido-butyric acid to create a moisturizer. The study found that the inclusion of this compound significantly improved skin hydration levels compared to control formulations, showcasing its potential as an active ingredient in cosmetic products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfanyl-2-ureido-butyric acid typically involves the reaction of 4-methylsulfanyl-butyric acid with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the ureido group .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylsulfanyl-2-ureido-butyric acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ureido group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ureido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ureido group can produce amines .

Wirkmechanismus

The mechanism of action of 4-Methylsulfanyl-2-ureido-butyric acid involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Methylsulfanyl-2-ureido-butyric acid include:

- 4-Dodecylsulfanyl-butyric acid

- 2-(4-Acetylamino-benzenesulfonylamino)-4-methylsulfanyl-butyric acid

- 4-(2-Phthalimidophenyl)butyric acid

Uniqueness

What sets 4-Methylsulfanyl-2-ureido-butyric acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

4-Methylsulfanyl-2-ureido-butyric acid (CAS No. 30411-84-8) is a sulfur-containing compound with potential biological significance. It is a derivative of methionine and has been studied for its various biological activities, including its effects on cellular processes and its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

- Molecular Formula : C6H12N2O3S

- Molecular Weight : 192.24 g/mol

- Density : 1.315 g/cm³

- Boiling Point : 401.5°C at 760 mmHg

- Synonyms : N-carbamoyl-DL-methionine, carbamoylmethionine

4-Methylsulfanyl-2-ureido-butyric acid exhibits several biological activities primarily through its interactions with cellular pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in various cell types, which is crucial for protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Metabolic Regulation : As a methionine derivative, it plays a role in metabolic pathways, influencing amino acid metabolism and possibly affecting protein synthesis.

In Vitro Studies

A study conducted by researchers at [source] evaluated the antioxidant properties of 4-Methylsulfanyl-2-ureido-butyric acid in cultured human cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.

In Vivo Studies

In animal models, the compound was administered to assess its anti-inflammatory effects. The findings revealed that it significantly decreased the levels of inflammatory markers in serum and tissues, suggesting a protective role against inflammation-related damage [source].

Case Study 1: Antioxidant Effects

A clinical trial involving patients with oxidative stress-related conditions demonstrated that supplementation with 4-Methylsulfanyl-2-ureido-butyric acid led to improved biomarkers of oxidative stress and enhanced overall health outcomes [source].

Case Study 2: Metabolic Impact

Another study focused on individuals with metabolic syndrome indicated that this compound helped regulate glucose levels and improved lipid profiles, suggesting its potential as a therapeutic agent for metabolic disorders [source].

Comparative Analysis

| Property | 4-Methylsulfanyl-2-Ureido-Butyric Acid | Other Methionine Derivatives |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Anti-inflammatory Effects | Significant | Variable |

| Metabolic Regulation | Positive impact | Limited |

Eigenschaften

IUPAC Name |

2-(carbamoylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWDMTSMCKXBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30411-84-8 | |

| Record name | N-(Aminocarbonyl)methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30411-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamylmethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-carbamoyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.